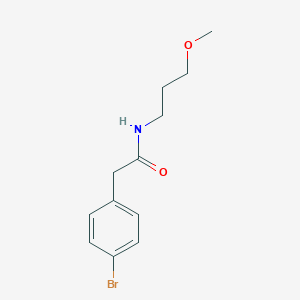![molecular formula C15H22N2O2S B215762 Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate, also known as MICA, is a chemical compound that has been studied extensively for its potential use in scientific research. MICA is a member of the thiolactone family of compounds, which are known to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which makes it easy to study using a variety of analytical techniques. However, Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate also has some limitations. It can be difficult to work with due to its low solubility in water and other common solvents. It also has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate. One area of interest is the development of more effective synthesis methods for Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and related compounds. Another area of interest is the investigation of the potential use of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and its potential side effects in the body. Overall, the study of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and related compounds has the potential to lead to new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate can be synthesized through a multi-step process that involves the reaction of 4-aminophenylacetic acid with isopentylamine and carbon disulfide. The resulting intermediate is then reacted with methyl iodide to yield the final product, Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate. The synthesis of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate |
|---|---|
Formule moléculaire |
C15H22N2O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
methyl 2-[4-(3-methylbutylcarbamothioylamino)phenyl]acetate |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)8-9-16-15(20)17-13-6-4-12(5-7-13)10-14(18)19-3/h4-7,11H,8-10H2,1-3H3,(H2,16,17,20) |
Clé InChI |
AHHZNFBVFNVTLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
SMILES canonique |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)

![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)

![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)


![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)



